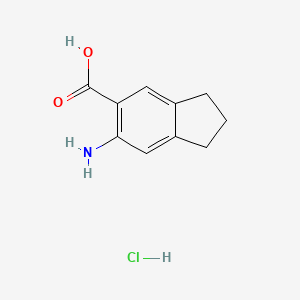

6-Amino-2,3-dihydro-1H-indene-5-carboxylic acid;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“6-Amino-2,3-dihydro-1H-indene-5-carboxylic acid;hydrochloride” is a chemical compound with the molecular formula C10H12ClNO2 and a molecular weight of 213.66 . It is a powder at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H11NO2.ClH/c11-9-4-6-1-2-7(10(12)13)3-8(6)5-9;/h1-3,9H,4-5,11H2,(H,12,13);1H . This code provides a unique identifier for the molecular structure of the compound.Physical and Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 213.66 .科学的研究の応用

Reversible Blocking of Amino Groups

Research on compounds like "6-Amino-2,3-dihydro-1H-indene-5-carboxylic acid; hydrochloride" often focuses on the reversible blocking of amino groups, a technique essential in peptide synthesis and protein modification. The reversible modification of amino groups in amino acids and peptides allows for selective reactions, protecting groups during synthesis, and is pivotal in studying protein function and structure (Dixon & Perham, 1968).

Antibacterial Applications

Compounds structurally related to "6-Amino-2,3-dihydro-1H-indene-5-carboxylic acid; hydrochloride" have been synthesized and evaluated for their antibacterial activities. The exploration of amino- and hydroxy-substituted cyclic amino groups in antibacterial agents demonstrates the potential of amino acid derivatives in developing new therapeutics (Egawa et al., 1984).

Chirality Assignment of Carboxylic Acids

The synthesis of polyacetylenes bearing amino groups has been applied for the chirality assignment of carboxylic acids by circular dichroism. This application is crucial in chiral chemistry and the development of drugs, as it helps in determining the absolute configuration of optically active substances (Yashima et al., 1997).

Synthesis of Enantiomers

The synthesis of enantiomers of 1-aminoindane-2-carboxylic acid showcases the importance of amino acid derivatives in medicinal chemistry. These enantiomers serve as building blocks for drugs and help understand the role of stereochemistry in drug action and development (Fülöp et al., 2000).

Ionophores for Ion Transport

Research into synthetic ionophores, including studies on polyether carboxylic acids, explores their use as carriers for alkali metal ion transport through liquid membranes. This application is significant in materials science and biochemistry, where ion transport and selectivity are critical (Yamaguchi et al., 1988).

作用機序

Target of Action

Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors , suggesting that EN300-27115360 may also interact with various targets.

Mode of Action

It’s known that indole derivatives can readily undergo electrophilic substitution due to excessive π-electrons delocalization . This property might play a role in the interaction of EN300-27115360 with its targets.

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that EN300-27115360 may affect a wide range of biochemical pathways.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that EN300-27115360 may have diverse molecular and cellular effects.

Safety and Hazards

将来の方向性

The series of 2-amino-2,3-dihydro-1H-indene-5-carboxamides, which includes a compound similar to “6-Amino-2,3-dihydro-1H-indene-5-carboxylic acid;hydrochloride”, showed promising in vivo therapeutic efficacy in orthotopic mouse models of pancreatic cancer . This suggests potential future directions for the development of this class of compounds as therapeutic agents.

生化学分析

Biochemical Properties

It has been found to bind with the Discoidin Domain Receptor 1 (DDR1) with a Kd value of 5.9 nM . DDR1 is predominantly expressed in epithelial cells and is involved in several key cellular processes, such as cell differentiation, proliferation, adhesion, migration, and invasion .

Cellular Effects

6-Amino-2,3-dihydro-1H-indene-5-carboxylic acid;hydrochloride has been shown to suppress the kinase activity of DDR1, inhibiting collagen-induced DDR1 signaling and epithelial-mesenchymal transition . It also dose-dependently suppresses colony formation of pancreatic cancer cells .

Molecular Mechanism

The molecular mechanism of this compound involves binding to DDR1 and suppressing its kinase activity . This leads to the inhibition of collagen-induced DDR1 signaling and epithelial-mesenchymal transition .

Temporal Effects in Laboratory Settings

It has been shown to exhibit promising in vivo therapeutic efficacy in orthotopic mouse models of pancreatic cancer .

Dosage Effects in Animal Models

In animal models, this compound has been shown to exhibit promising in vivo therapeutic efficacy in orthotopic mouse models of pancreatic cancer

特性

IUPAC Name |

6-amino-2,3-dihydro-1H-indene-5-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2.ClH/c11-9-5-7-3-1-2-6(7)4-8(9)10(12)13;/h4-5H,1-3,11H2,(H,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNXLRSGPEBNXPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC(=C(C=C2C1)N)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{3-[5-(furan-2-yl)-1-(furan-2-ylcarbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}acetamide](/img/structure/B2554407.png)

![2-methyl-3-[2-nitro-1-(3,4,5-trimethoxyphenyl)ethyl]-1H-indole](/img/structure/B2554413.png)

![3-(3,4-Dimethylphenyl)-6-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2554414.png)

![7-Nitro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride](/img/structure/B2554415.png)

![1-benzyl-N-cyclohexyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2554418.png)

![6-bromo-3-[(4-fluorophenyl)sulfonyl]-2H-chromen-2-one](/img/structure/B2554423.png)

![N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide](/img/structure/B2554424.png)

![(2-(benzo[d]thiazol-2-yl)pyridin-3-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone](/img/structure/B2554425.png)